2-Phenylpyrimidine-4-carboxamide
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Overview
Description
2-Phenylpyrimidine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by a pyrimidine ring substituted with a phenyl group at the second position and a carboxamide group at the fourth position. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and pharmaceutical applications .
Preparation Methods
The synthesis of 2-Phenylpyrimidine-4-carboxamide typically involves the reaction of 2-aminopyrimidine with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial production methods for this compound may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
2-Phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Phenylpyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By modulating these pathways, the compound can exert its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
2-Phenylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:
2-Phenylpyrimidine-5-carboxamide: This compound has a carboxamide group at the fifth position instead of the fourth position, which can lead to different biological activities and properties.
2-Phenylpyrimidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can affect its reactivity and interactions with biological targets.
2-Phenylpyrimidine-4-thiol:
The uniqueness of this compound lies in its specific substitution pattern, which allows for distinct interactions with biological targets and unique chemical reactivity .
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H9N3O/c12-10(15)9-6-7-13-11(14-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15) |
InChI Key |
ASXFPMPUSPNUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)N |
Origin of Product |
United States |
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